Mercuric chloride

Description

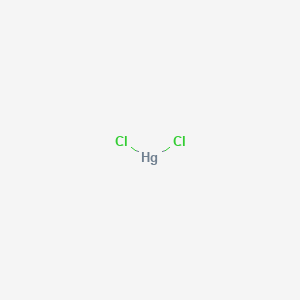

Structure

2D Structure

Properties

IUPAC Name |

mercury(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJROJCJINYWOX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Hg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mercuric Chloride

Direct Halogenation Processes

Direct halogenation involves the reaction of chlorine gas with either elemental mercury or mercury(I) chloride.

Chlorine Gas Reaction with Elemental Mercury

Mercuric chloride is commonly prepared by reacting elemental mercury with gaseous chlorine. turito.comgoogle.comnih.gov This reaction is typically carried out in gas-fired retorts. google.com The product, this compound, sublimes and can be recovered as crystals in a cooled chamber. google.comnih.gov To ensure the formation of this compound (HgCl₂) rather than mercury(I) chloride (Hg₂Cl₂), an excess of chlorine gas is used, and the reaction is conducted at temperatures above 300 °C. nih.gov

A wet process involving the reaction of mercury dispersed in sodium chloride brine with chlorine gas has also been developed, offering advantages in reaction rate and yield compared to earlier wet methods. google.com In this process, mercury is dispersed in an aqueous sodium chloride solution, and chlorine gas is introduced. google.com The reaction can be conducted at temperatures ranging from approximately 20 to 100 °C. google.com

Chlorine Gas Reaction with Mercury(I) Chloride

This compound can also be obtained by the action of chlorine on mercury(I) chloride (Hg₂Cl₂). macsenlab.combyjus.comwikipedia.org

Acid-Mediated Synthesis

Acid-mediated synthesis routes typically involve the reaction of mercury compounds with hydrochloric acid.

Hydrochloric Acid Reaction with Mercury(I) Compounds (e.g., Nitrate)

This compound can be synthesized by reacting hydrochloric acid with a hot, concentrated solution of mercury(I) compounds, such as mercury(I) nitrate (B79036) (Hg₂(NO₃)₂). macsenlab.combyjus.comvedantu.comwikipedia.org The reaction between mercury(I) nitrate and hydrochloric acid proceeds according to the following equation:

Hg₂(NO₃)₂ + 4 HCl → 2 HgCl₂ + 2 H₂O + 2 NO₂ macsenlab.comvedantu.comwikipedia.org

Another approach involves dissolving elemental mercury in nitric acid to form mercury(II) nitrate, which is then converted to mercury(II) oxide by heating or precipitation with a base like sodium hydroxide (B78521), followed by reaction with concentrated hydrochloric acid to yield this compound. sciencemadness.orgyoutube.comsciencemadness.orgyoutube.com

Thermochemical Pathways

Thermochemical methods utilize heat to drive the reaction, often involving solid-state reactants.

Solid-State Reaction of Mercury(II) Sulfate (B86663) and Sodium Chloride

Heating a mixture of solid mercury(II) sulfate (HgSO₄) and sodium chloride (NaCl) affords volatile HgCl₂, which can be separated by sublimation. macsenlab.combyjus.comsciencemadness.orgturito.comwikipedia.orggoogle.com This method involves a solid-state reaction where the this compound product is obtained in a volatile form, allowing for its separation through sublimation. macsenlab.combyjus.comsciencemadness.orgturito.comwikipedia.org This process can be carried out by heating the mixture to temperatures where this compound sublimes, around 300-304 °C. google.com

Precipitation and Subsequent Conversion Approaches

From Mercuric Oxide Precursor

This compound (HgCl₂) can be synthesized through a method involving the precipitation of mercuric oxide (HgO) followed by its conversion to this compound. This approach typically starts with a mercuric salt, often mercuric nitrate, which is then treated with a base to precipitate mercuric oxide. The precipitated mercuric oxide, which can appear in red or yellow forms depending on the preparation method, is then reacted with hydrochloric acid to yield this compound.

A common starting point for this method is the preparation of mercuric nitrate from elemental mercury and nitric acid. sciencemadness.orgyoutube.com While the initial reaction between mercury and nitric acid can be slow, it accelerates as it progresses. youtube.com After the formation of mercuric nitrate, a base, such as sodium hydroxide, is added to the solution. sciencemadness.orgyoutube.com This addition neutralizes the nitric acid and subsequently precipitates mercuric oxide. youtube.com The color of the precipitated mercuric oxide can vary, often appearing orange-yellow. youtube.com

The precipitated mercuric oxide is then separated, typically by filtration, and washed to remove residual alkali. sciencemadness.orgyoutube.com Following filtration, the mercuric oxide is reacted with hydrochloric acid. youtube.comyoutube.com The addition of hydrochloric acid to the mercuric oxide causes the solid to dissolve, forming a solution of this compound. youtube.com This reaction is often carried out with heating to ensure complete dissolution. youtube.com

The chemical transformation from mercuric oxide to this compound upon reaction with hydrochloric acid can be represented by the following equation:

HgO (s) + 2 HCl (aq) → HgCl₂ (aq) + H₂O (l)

After the reaction with hydrochloric acid, the this compound is in aqueous solution. youtube.com To obtain solid this compound, the water is evaporated, leading to the crystallization of the product. youtube.com Recrystallization from hot water is a common purification technique to remove impurities and enhance the purity of the this compound. testbook.com

This method offers an alternative to other synthesis routes, such as the direct reaction of mercury with chlorine gas or the reaction of mercuric sulfate with sodium chloride. testbook.comnih.gov Obtaining mercuric oxide via precipitation from a solution of a mercuric salt by adding a caustic alkali is a commercially important "wet route" for mercuric oxide production. nih.gov

| Reactant | Chemical Formula |

| Mercuric Oxide | HgO |

| Hydrochloric Acid | HCl |

| This compound | HgCl₂ |

| Water | H₂O |

Chemical Reactivity and Mechanistic Studies of Mercuric Chloride

Inorganic Reaction Pathways

Mercuric chloride undergoes characteristic reactions with various inorganic species, leading to the formation of different mercury compounds.

Interactions with Hydroxide (B78521) Systems

When this compound reacts with sodium hydroxide, a yellow precipitate is formed. turito.com The reaction can be represented as: HgCl₂ + 2 NaOH → 2 NaCl + Hg(OH)₂ turito.com This reaction indicates the formation of mercury(II) hydroxide, which is often observed as a yellow solid, although mercury(II) oxide (HgO) is also cited as the yellow precipitate formed from Hg²⁺ ions reacting with hydroxide libretexts.org. Mercury chloride hydroxide (HgClOH) is also described as a complex of mercury(II) chloride with water that can be prepared by reacting this compound with sodium hydroxide ontosight.ai.

Reactions with Halide Ions (e.g., Iodide)

This compound reacts with potassium iodide (KI). Initially, an orange precipitate of mercuric iodide (HgI₂) is formed. turito.com HgCl₂ + 2KI → HgI₂ ↓ turito.com In the presence of excess potassium iodide, the mercuric iodide precipitate dissolves, forming a soluble complex, K₂HgI₄, which is known as Nessler's reagent and is used for the identification of ammonium (B1175870) ions. turito.com HgI₂ + 2KI → K₂HgI₄ turito.com

Redox Chemistry: Oxidizing Properties and Reduction Products (e.g., Stannous Chloride Oxidation)

This compound acts as an oxidizing agent. A notable reaction is its interaction with stannous chloride (SnCl₂). turito.com In this reaction, this compound oxidizes stannous chloride to stannic chloride (SnCl₄), while this compound itself is reduced to mercurous chloride (Hg₂Cl₂). turito.com 2 HgCl₂ + SnCl₂ → Hg₂Cl₂ + SnCl₄ turito.com Further reduction can occur with excess stannous chloride, leading to the formation of gray metallic mercury. turito.com

Heterogeneous Interactions with Inorganic Salt Surfaces

Gaseous this compound can interact with the surfaces of inorganic salts commonly found in aerosols, influencing its atmospheric fate and deposition. acs.orgacs.org

Studies have investigated the uptake of gaseous HgCl₂ by various inorganic salts representative of marine and urban aerosols, including sodium sulfate (B86663) (Na₂SO₄), sodium chloride (NaCl), ammonium sulfate ((NH₄)₂SO₄), and ammonium nitrate (B79036) (NH₄NO₃). macsenlab.comacs.orgacs.org Upon exposure of the salt surface to HgCl₂, the gas-phase concentration of HgCl₂ drops rapidly, followed by a gradual recovery. acs.orgacs.orgresearchgate.net This behavior suggests both reversible adsorption and an irreversible chemical reaction occurring on the surface. acs.orgacs.orgresearchgate.net

Here is a summary of initial and steady-state uptake coefficients for gaseous HgCl₂ on different salts:

| Salt | Initial Uptake Coefficient | Steady-State Uptake Coefficient |

| Sodium Sulfate | 3.1 × 10⁻² acs.orgresearchgate.net | 1.7 × 10⁻³ acs.orgresearchgate.net |

| Sodium Chloride | - | - |

| Ammonium Sulfate | - | - |

| Ammonium Nitrate | 0.4 × 10⁻² acs.orgresearchgate.net | 3.3 × 10⁻⁴ acs.orgresearchgate.net |

The interaction of gaseous HgCl₂ with inorganic salt surfaces appears to follow the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.netresearchgate.net This is supported by the observation that the uptake coefficient decreases with increasing concentration of gaseous HgCl₂. acs.orgresearchgate.net The Langmuir-Hinshelwood mechanism involves the adsorption of reactant molecules onto a surface, followed by a reaction between the adsorbed species. nih.govrsc.org In the context of HgCl₂ uptake by salts, this suggests that both HgCl₂ and possibly other atmospheric components adsorb onto the salt surface before a reaction occurs. The heterogeneous oxidation of Hg⁰ to HgCl₂ on catalyst surfaces has also been studied, with mechanisms potentially involving Langmuir-Hinshelwood steps rsc.orgresearchgate.netacs.org.

The reactive behavior observed on salt surfaces is consistent with the presence of surface sites exhibiting both high and low reactivity. acs.orgresearchgate.net The reactivity of a deactivated salt surface after HgCl₂ uptake can be partially restored by cycling through elevated relative humidity. acs.orgresearchgate.net

Organic Reaction Pathways and Applications in Synthesis

This compound plays a significant role in several organic reaction pathways, often serving as an electrophile or catalyst.

Mercuration is a process where a mercury atom is introduced into an organic molecule, typically by replacing a hydrogen atom. This compound can be used for the direct mercuration of aromatic systems, although its electrophilicity is lower compared to other mercuric salts like mercuric acetate (B1210297) or trifluoroacetate. mdpi.com The effectiveness of direct mercuration is influenced by the reactivity of the aromatic system, the electrophilicity of the mercuric salt, and reaction conditions such as solvent, temperature, and time. mdpi.com For instance, p-tolylthis compound can be synthesized from p-toluenesulfinic acid and this compound. orgsyn.org

Mercuric salts, including this compound, have been extensively employed in cyclization reactions to form both carbocycles (cyclic organic compounds composed only of carbon atoms) and heterocycles (cyclic compounds containing atoms other than carbon in the ring). researchgate.netresearchgate.netscite.ai These reactions can yield complex cyclic structures that may be challenging to synthesize using other methods. researchgate.net this compound-mediated cyclization of tethered alkynedithioacetals has been reported as a general route to five- and six-membered carbo- and heterocycles. thieme-connect.com The regioselectivity of these cyclizations can be influenced by the substrate structure; for example, terminal alkynes may favor six-membered rings, while substitution at the alkyne terminus can lead to five-membered rings. thieme-connect.com Mercuric triflate, a related mercuric salt, has also been shown to catalyze hydroxylative carbocyclization to construct five-membered rings. acs.org

This compound exhibits a high affinity for anionic sulfur ligands, making it useful as an inorganic thiophile. wikipedia.orgresearchgate.net This property is exploited in reactions with organosulfur compounds, particularly thiocarbonyl compounds, leading to the formation of new products. researchgate.net For example, this compound can be used to remove dithiane groups, which are often used as protected carbonyls in umpolung reactions. wikipedia.orgmacsenlab.com It has also been used in the synthesis of trisubstituted triazines from reactions involving isothiocyanates and amidines, where it facilitates the reaction of an amidinothiourea intermediate. thieme-connect.com Additionally, this compound forms complexes with thiocarbonyl compounds like thiourea (B124793). researchgate.net

This compound is a primary starting material for the synthesis of mercury(II) alkynyl compounds. researchgate.net These compounds have garnered interest as building blocks for supramolecular structures. researchgate.net The synthesis typically involves the reaction of this compound with terminal alkynes, often in the presence of a base.

This compound is occasionally used to form amalgams with metals, most notably aluminum and zinc, for use in organic reactions. wikipedia.orgturito.commacsenlab.com Normally, metals like aluminum are protected by a passive oxide layer that prevents them from reacting. wikipedia.orgmacsenlab.comwikipedia.org Treatment with an aqueous solution of this compound leads to the formation of a thin layer of amalgam on the metal surface. wikipedia.orgturito.commacsenlab.com This amalgamation process disrupts the protective oxide layer and exposes the underlying metal, which then becomes highly reactive. macsenlab.comwikipedia.org The mercury in the amalgam mediates electron transfer from the metal to the organic substrate. wikipedia.orgwikipedia.org

Aluminum amalgam, prepared by treating aluminum with this compound solution, is a gray solid used in organic reductions. wikipedia.orgwikipedia.org The amalgamated aluminum exhibits reactivity not seen with untreated aluminum. wikipedia.org For instance, it reacts with water to produce aluminum hydroxide and hydrogen gas. wikipedia.orgmacsenlab.com

In organic synthesis, amalgamated aluminum is used as a reducing agent. wikipedia.orgturito.commacsenlab.com A notable application is in the Barbier reaction, where halocarbons react with amalgamated aluminum in the presence of a carbonyl compound to form alcohols. wikipedia.orgturito.commacsenlab.comwikipedia.org The Barbier reaction is similar to the Grignard reaction but is often performed in the presence of water because the organometallic intermediate is generated in situ and is less sensitive to moisture than Grignard reagents. wikipedia.org The aluminum acts as the electron donor, and the mercury facilitates the electron transfer and removal of the oxide layer. wikipedia.orgwikipedia.org Aluminum amalgam can be used for various reductions, including the reduction of imines to amines. wikipedia.orgwikipedia.org

While this compound is effective for amalgamation, its toxicity necessitates special safety precautions and disposal methods for the resulting mercury-containing waste. wikipedia.org

Key Physical Properties of this compound byjus.comtestbook.comturito.comvedantu.commacsenlab.com

| Property | Value |

| Chemical Formula | HgCl₂ |

| Molecular Weight | 271.52 g/mol |

| Appearance | Colorless crystals or white powder |

| Odor | Odorless |

| Density | 5.43 g/cm³ at 25 °C |

| Melting Point | 276-277 °C |

| Boiling Point | 304 °C |

| Solubility in Water | 6% at 20 °C, 36% at 100 °C wikipedia.orgpubpub.org |

| Solubility | Soluble in ethanol (B145695), methanol, ethyl acetate, acetone, ether, glycerol, acetic acid. Slightly soluble in pyridine (B92270), carbon disulfide. turito.commacsenlab.com |

Zinc Amalgamation

This compound is occasionally used to form amalgams with metals like aluminum and is commonly used to amalgamate zinc. wikipedia.org Amalgamation is the process of forming an alloy between mercury and another metal. quora.comwikipedia.org Zinc amalgam, an alloy of mercury and zinc, finds application in organic synthesis, such as in the Clemmensen reduction, and historically in dry batteries to prevent deterioration of zinc plates during storage. quora.comwikipedia.org

The amalgamation of zinc using this compound involves the interaction of mercuric ions with the zinc surface. In the context of batteries utilizing powdered zinc anodes, which have a large surface area and may contain zinc oxide impurities, this compound is applied as a component of the electrolyte. google.com The mercuric ions interact with the zinc, forming a zinc amalgam layer that protects the surface from corrosion. google.com As zinc oxide slowly dissolves, exposing fresh zinc surfaces, the reduction of Hg²⁺ ions by zinc provides a continuous supply of mercuric ions for further amalgamation. google.com

Specific Organic Transformations (e.g., Dithiane Group Removal in Umpolung Reactions)

This compound is employed in organic synthesis for specific transformations, notably in the removal of dithiane groups. wikipedia.orgscribd.com Dithianes are commonly used as protecting groups for carbonyl compounds (aldehydes and ketones) and as acyl anion equivalents in umpolung reactions. scribd.comstackexchange.comnih.govbrynmawr.edu The deprotection of dithiane groups, regenerating the carbonyl functionality, can be achieved using mercury-containing compounds like this compound. scribd.comstackexchange.comnih.gov

The mechanism for the this compound-mediated deprotection of dithianes is often described as analogous to acetal (B89532) hydrolysis, exploiting the high affinity of Hg²⁺ for sulfur ligands. stackexchange.com Hg²⁺ forms a Lewis acid-base adduct with the dithiane. stackexchange.com This interaction facilitates the ring opening of the cyclic sulfonium (B1226848) cation intermediate. stackexchange.com Subsequent nucleophilic attack by water and formation of a second Hg-S bond leads to ring closure. stackexchange.com Finally, deprotonation yields the deprotected carbonyl compound and a cyclic mercury dithiolate. stackexchange.com While traditional methods using metal salts like this compound are effective, they involve toxic reagents. nih.gov

Stability and Interconversion in Organic Media

The stability and behavior of this compound in organic media can be influenced by various factors, leading to potential pathways of species loss and interconversion.

Pathways of Species Loss (Adsorption, Formation of Mercury(I) Compounds)

This compound can be subject to species loss in organic media through processes like adsorption and the formation of mercury(I) compounds. Adsorption of mercury species, including those derived from this compound, can occur on various materials, such as activated carbon. acs.orgresearchgate.net Studies on mercury adsorption on chlorine-modified activated carbon have indicated the formation of this compound on the surface. acs.org The stability of adsorbed mercury can be influenced by the nature of the adsorbent and the conditions. acs.org

The formation of mercury(I) compounds, specifically mercurous chloride (Hg₂Cl₂), represents another pathway for the transformation and potential loss of this compound in certain environments. This compound can be reduced to mercurous chloride and elemental mercury, particularly in the presence of reducing agents or alkalies. turito.comtestbook.com This disproportionation reaction where Hg(II) is simultaneously oxidized and reduced can lead to the formation of elemental mercury and mercury(I) chloride. testbook.com

Elemental Mercury and Oxidized Mercury(II) Chloride Species Interactions

Interactions between elemental mercury (Hg⁰) and oxidized mercury(II) chloride species are relevant in understanding the fate and behavior of mercury in various systems. Elemental mercury in flue gases, for instance, can be efficiently captured by this compound solutions. researchgate.net The mechanism involves the absorption of Hg⁰ by HgCl₂. researchgate.net Among the mercury chloride species, HgCl₃⁻ has been identified as particularly efficient for Hg⁰ removal in HgCl₂ absorption systems when moderate concentrations of chloride ions are present. researchgate.net

Studies have shown that elemental mercury can react with chloride ions to form mercury chloride species that adsorb onto surfaces like activated carbon. acs.org The thermal degradation of mercury-chlorine complexes on carbon surfaces can lead to the formation of HgₓCl₂ during desorption. acs.org The interaction between elemental mercury and this compound species is a dynamic process that can involve complex formation and redox transformations depending on the specific chemical environment.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24085 |

| Mercurous Chloride | 16685237 |

| Elemental Mercury | 23931 |

| Stannous Chloride | 6112 |

| Stannic Chloride | 24817 |

| Aqueous Ammonia (B1221849) | 14924 |

| Zinc Amalgam | - |

| Dithiane | 92117 |

| Aluminum Amalgam | - |

| Quinizolinone | 93565 |

| Acetylene (B1199291) | 6321 |

| Vinyl Chloride | 6337 |

| Mercury(I) Nitrate | 24927 |

| Mercury(II) Sulfate | 24591 |

| Sodium Chloride | 5234 |

| Hydrogen Chloride | 313 |

| Water | 963 |

| Nitric Oxide | 145059 |

| Sodium Sulfate | 24436 |

| Acetaldehyde | 177 |

| Acetone | 180 |

| Ethanol | 702 |

| Methanol | 885 |

| Ethyl Acetate | 8855 |

| Diethyl Ether | 3710 |

| Pyridine | 921 |

| Acetic Acid | 176 |

| Carbon Disulfide | 6526 |

| Potassium Oxalate | 11177 |

| Mercuric Amido Chloride | 159809 |

| 1,3-Dithiane | 92117 |

| Hydrogen Sulfide | 303 |

| Zinc Oxide | 14803 |

| Hydrogen Gas | 783 |

| Sodium Metal | 23675808 |

| Potassium Metal | 24619 |

| Sodium Amalgam | - |

| Potassium Amalgam | - |

| Aluminium Metal | 5359327 |

| Copper Metal | 23978 |

| Indium Metal | 30124 |

| Tin Metal | 23686 |

| Zinc Metal | 23995 |

| Silver Metal | 23671 |

| Gold Metal | 23974 |

| Platinum Metal | 23677 |

| Tungsten Metal | 23988 |

| Tantalum Metal | 23981 |

| Iron Metal | 23954 |

| Mercuric Oxide | 82179 |

| Acetic Anhydride | 8013 |

| Acyl Halide | - |

| Glycine | 750 |

| n-Butyllithium | 11008 |

| Palladium Chloride | 24832 |

| Triethylsilane | 7998 |

| Boron Tribromide | 24879 |

| N-Chlorosuccinimide | 7955 |

| Dichloromethane | 6344 |

| Benzoyl Chloride | 7012 |

| Alkyl Benzoates | - |

| Acetophenone | 7847 |

| Bis(trifluoroacetoxy)iodobenzene | 29394 |

| Bromine Trifluoride | 61415 |

| Arenesulfonates | - |

| Sulfur Dioxide | 643 |

| Sulfate Ion | 1061 |

| Nitrate Ion | 941 |

| Thiols | 1115 |

| Sulfides | 1117 |

| Sulfonates | 1098 |

| Potassium Chlorate | 479773 |

Note: PubChem CIDs for amalgams and general classes of compounds like "Alkyl Benzoates", "Acyl Halide", and "Arenesulfonates" are not applicable as they represent mixtures or classes rather than specific, single compounds with a unique CID.##

This compound (HgCl₂) is a notable inorganic compound of mercury, recognized for its distinct chemical properties and applications in various chemical transformations. It presents as a white crystalline solid and exists as linear triatomic molecules, diverging from the typical ionic salt structure. wikipedia.orgmacsenlab.comtestbook.com This molecular characteristic influences its behavior, including its tendency to sublime. wikipedia.org The structure features a linear arrangement with a 180-degree bond angle, where each mercury atom is closely bonded to two chloride ligands. wikipedia.orgturito.com

The synthesis of this compound can be achieved through several routes, such as the high-temperature reaction of chlorine with mercury or mercury(I) chloride. wikipedia.orgnih.gov Alternatively, it can be prepared by treating a hot, concentrated solution of mercury(I) compounds, like the nitrate, with hydrochloric acid. wikipedia.orgmacsenlab.comtestbook.com Another method involves heating a mixture of solid mercury(II) sulfate and sodium chloride, which yields volatile HgCl₂ that can be purified by sublimation. wikipedia.orgmacsenlab.comtestbook.com

This compound exhibits significant chemical reactivity, acting as a strong oxidizing agent capable of participating in redox reactions. testbook.com It is susceptible to reduction in the presence of reducing agents or alkaline conditions, yielding mercurous chloride and elemental mercury. turito.comtestbook.com A classic example is its reaction with stannous chloride, where this compound oxidizes stannous chloride to stannic chloride while being reduced to mercurous chloride and elemental mercury. turito.com this compound also reacts with aqueous ammonia to form mercuric amido chloride. testbook.com

Role in Amalgamation of Metals for Organic Reactions

Zinc Amalgamation

This compound plays a role in the formation of metal amalgams, particularly with zinc. wikipedia.org Zinc amalgam, an alloy of zinc and mercury, is utilized in organic synthesis, such as the Clemmensen reduction, and historically in dry cell batteries to mitigate the corrosion of zinc anodes. quora.comwikipedia.org

The process of zinc amalgamation using this compound involves the interaction between Hg²⁺ ions and the zinc surface. In applications like batteries with powdered zinc anodes containing impurities such as zinc oxide, this compound is included in the electrolyte. google.com The mercuric ions react with the zinc, forming a protective layer of zinc amalgam. google.com As the zinc oxide dissolves over time, exposing fresh zinc surfaces, the reduction of Hg²⁺ by zinc ensures a continuous supply of mercuric ions for ongoing amalgamation. google.com

Specific Organic Transformations (e.g., Dithiane Group Removal in Umpolung Reactions)

In organic synthesis, this compound is a reagent for specific transformations, including the deprotection of dithiane groups. wikipedia.orgscribd.com Dithianes serve as protecting groups for carbonyl compounds and as acyl anion equivalents in umpolung reactions. scribd.comstackexchange.comnih.govbrynmawr.edu The regeneration of the carbonyl group from a dithiane can be achieved using mercury compounds like this compound. scribd.comstackexchange.comnih.gov

The mechanism for this deprotection is often compared to acetal hydrolysis, leveraging the strong affinity of Hg²⁺ for sulfur. stackexchange.com Hg²⁺ forms a Lewis acid-base adduct with the dithiane, promoting the ring opening of a cyclic sulfonium cation intermediate. stackexchange.com Subsequent attack by water and formation of a second Hg-S bond leads to ring closure, ultimately yielding the deprotected carbonyl compound and a cyclic mercury dithiolate after deprotonation. stackexchange.com While effective, the use of this compound in this context involves toxic reagents. nih.gov

Catalyzed Condensation Reactions (e.g., Quinizolinone Synthesis)

This compound is known to catalyze various chemical reactions. testbook.com Its ability to form complexes with ions and organic molecules through coordination with electron-rich species is fundamental to its catalytic activity. testbook.com While specific details on its role in quinizolinone synthesis were not extensively found in the search results, this compound is documented as a catalyst in other processes, such as the conversion of acetylene to vinyl chloride. wikipedia.orgnih.gov

Stability and Interconversion in Organic Media

The behavior and stability of this compound in organic media are influenced by factors that can lead to the loss or interconversion of mercury species.

Pathways of Species Loss (Adsorption, Formation of Mercury(I) Compounds)

Loss of this compound species in organic media can occur through processes such as adsorption onto various materials and the formation of mercury(I) compounds. Adsorption of mercury species, including those derived from this compound, has been observed on substances like activated carbon. acs.orgresearchgate.net Studies involving chlorine-modified activated carbon have indicated the formation of this compound on the material's surface. acs.org The stability of the adsorbed mercury is dependent on the nature of the adsorbent and the surrounding conditions. acs.org

The formation of mercury(I) compounds, particularly mercurous chloride (Hg₂Cl₂), is another route for the transformation and potential depletion of this compound in certain environments. This compound can be reduced to mercurous chloride and elemental mercury, especially in the presence of reducing agents or alkaline conditions. turito.comtestbook.com This disproportionation reaction, where Hg(II) undergoes simultaneous oxidation and reduction, contributes to the formation of elemental mercury and mercury(I) chloride. testbook.com

Elemental Mercury and Oxidized Mercury(II) Chloride Species Interactions

Interactions between elemental mercury (Hg⁰) and oxidized mercury(II) chloride species are important for understanding mercury's behavior in different systems. For example, elemental mercury in flue gases can be effectively captured by this compound solutions through an absorption mechanism. researchgate.net Research indicates that HgCl₃⁻ is particularly effective among mercury chloride species for removing Hg⁰ in systems with moderate chloride concentrations. researchgate.net

Studies have demonstrated that elemental mercury can react with chloride ions to form mercury chloride species that subsequently adsorb onto surfaces such as activated carbon. acs.org The thermal decomposition of mercury-chlorine complexes on carbon surfaces can result in the formation of HgₓCl₂ during desorption. acs.org The interaction between elemental mercury and this compound species is a dynamic process involving complex formation and redox reactions influenced by the specific chemical environment.

Coordination Chemistry of Mercuric Chloride

Ligand Binding and Complex Formation

Mercuric chloride readily forms complexes with a range of ligands, influencing the coordination environment around the mercury center. The nature of the ligand, including its donor atoms and steric properties, dictates the stoichiometry and structural characteristics of the resulting complexes.

Interactions with Nitrogen-Donor Ligands

This compound forms complexes with various nitrogen-donor ligands, such as pyridine (B92270) and 2-pyridylnitrones. These interactions can lead to the formation of both simple molecular complexes and extended polymeric structures.

The reaction of this compound with nitrogen-donor ligands can result in complexes with different stoichiometries, such as 1:1 or 1:2 (HgCl₂:ligand). For ligands like 2-pyridylnitrones, the conformation of the ligand (e.g., anti or syn) plays a significant role in its coordination behavior. For instance, in complexes with N-methyl-α-(2-pyridyl)nitrone (L1), the ligand tends to adopt the anti conformation and can act as a monodentate or bridging ligand. In contrast, N-t-butyl-α-(2-pyridyl)nitrone (L2) often adopts the syn conformation and functions as a chelate ligand in 1:1 and 1:2 complexes. rsc.orgresearchgate.net In some cases, such as the compound [(HgBr₂)₅(L2)₃], the ligand L2 can be found in both syn-chelate and anti-bridging modes. rsc.orgresearchgate.net

Studies involving tris[(2-(6-methylpyridyl))methyl]amine (TLA) as a potentially tetradentate ligand have shown that the ligand conformation can change depending on the metal-to-ligand ratio, which can be monitored through techniques like NMR spectroscopy. acs.orgnih.gov

Beyond direct coordination bonds, secondary intermolecular interactions, such as O⋯Hg or X⋯Hg (where X is a halide), can play a crucial role in the solid-state structures of this compound complexes with nitrogen-donor ligands. These weak interactions can lead to the association of discrete molecular units, forming various types of polymeric structures. rsc.orgresearchgate.netacs.org

For example, complexes with 3,5-disubstituted pyridine ligands can form one-dimensional coordination polymers bridged by heavier halides like bromide and iodide. rsc.org In the case of [HgCl₂(py)₂] (py = pyridine), a chloride-bridged polymeric lattice is formed, consisting of distorted HgCl₄ square-planar entities with pyridine ligands occupying trans-octahedral sites. utas.edu.aursc.org Another example is the complex of this compound with 2,2′-(2-bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole), which forms a zigzag helical one-dimensional polymer through coordination of the nitrogen atoms to mercury. iucr.org

Secondary interactions involving C-H...O attractions or weak interactions between chloride atoms and neighboring mercury atoms can also contribute to the formation of extended structures, such as ladder-like arrangements. researchgate.net

Interactions with Chalcogen-Donor Ligands

This compound also interacts with ligands containing chalcogen donor atoms, such as sulfur, selenium, and tellurium. These interactions can result in the formation of complexes with distinct structural features.

Studies involving phosphine (B1218219) telluride ligands (R₃PTe) have shown the formation of complexes with this compound, such as HgCl₂(R₃PTe)₂. researchgate.nettandfonline.com Multinuclear NMR spectroscopy has been used to characterize the solution behavior of these complexes, indicating ligand exchange and providing insights into the coordination geometry around the mercury center, suggesting a four-coordinate tetrahedral arrangement in some cases. researchgate.nettandfonline.com The coordination to mercury occurs through the tellurium atom. researchgate.net

Complexes with ligands containing both phosphorus and selenium donor atoms, such as phosphine and selenoether peri-substituted acenaphthenes, have also been investigated. nih.govacs.org In these complexes, the mercury center can bridge the phosphorus and selenium donor atoms. nih.govacs.org The Hg-Se bond distances in these complexes can vary, indicating flexibility in the interaction strength. acs.org

Interactions with Nucleic Acid Components

This compound is known to interact with components of nucleic acids, including nucleobases. These interactions are significant due to the biological relevance of mercury toxicity and its potential to affect genetic material. zenodo.orgnih.govrjpn.org

Mercuric ions can bind to various sites on nucleic acids, including the negatively charged oxygen atoms of the phosphate (B84403) backbone and the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. rjpn.org In the case of 1-methylcytosine (B60703), this compound forms a 1:1 addition compound. cdnsciencepub.com X-ray diffraction studies have shown that mercury(II) can bind to the N(3) ring nitrogen of cytosine derivatives, and in some instances, chelation through the adjacent carbonyl group can also occur. cdnsciencepub.com

Studies on the interaction of mercury(II) with poly(dG-dC), a synthetic double-stranded DNA, have shown that Hg(II) primarily binds to guanine (B1146940) residues, likely at the N3 or N7 positions. nih.gov This binding can influence the conformation of the DNA duplex, stabilizing certain forms (e.g., B structure) and affecting transitions between different helical structures (e.g., B to Z transition). nih.gov

The crystal structure of a dimeric 1-methylcytosine this compound complex revealed that the 1-methylcytosine ligand acts as a bidentate ligand, coordinating through N(3) and O(2). cdnsciencepub.comcdnsciencepub.comcapes.gov.brinist.fr The mercury atom in this complex exhibits a distorted trigonal bipyramidal geometry with a (2+3) coordination, involving strong axial bonds to a chlorine atom and N(3) and weaker equatorial bonds to two bridging chlorine atoms and O(2). cdnsciencepub.com

Structural Characterization of Coordination Compounds

The structural characterization of this compound coordination compounds is typically performed using techniques such as single-crystal X-ray diffraction. rsc.orgnih.goviucr.orgnih.govacs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.netlew.ro These studies provide detailed information about the coordination geometry around the mercury center, bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture.

X-ray diffraction has been instrumental in determining the distorted tetrahedral geometry often observed in complexes with bidentate ligands, where the bite angle of the ligand can significantly influence the Cl-Hg-Cl angles. nih.gov Distorted tetrahedral coordination is also observed in polymeric structures formed with ligands like 2,2′-(2-bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole). iucr.org

In some cases, mercury can exhibit higher coordination numbers and different geometries, such as the distorted trigonal bipyramidal geometry observed in the 1-methylcytosine complex cdnsciencepub.com or pseudo-octahedral coordination found in certain polymeric structures. rsc.orgresearchgate.net The Hg-Cl bond lengths in these complexes can vary widely, reflecting the diverse coordination environments and the presence of both strong coordinate bonds and weaker secondary interactions. iucr.orgnih.govresearchgate.net

NMR spectroscopy, particularly multinuclear NMR (e.g., ³¹P, ¹²⁵Te, ¹⁹⁹Hg), is a valuable tool for characterizing the complexes in solution, providing information about ligand exchange dynamics and confirming the coordination of ligands to the mercury center. nih.govresearchgate.nettandfonline.comnih.govacs.org

Data from crystallographic studies provide precise measurements of bond distances and angles, which are crucial for understanding the nature of the interactions between this compound and various ligands.

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Notes | Source |

| [HgCl₂(py)₂] (in polymeric lattice) | Pseudo-octahedral | Hg-Cl: 2.754, 2.765 | - | Chloride-bridged polymeric structure | utas.edu.aursc.org |

| Dimeric 1-methylcytosine this compound complex | Distorted Trigonal Bipyramid | Hg-N(3): 2.17, Hg-O(2): 2.84, Hg-Cl: 2.322 (axial), 2.719, 2.745 (equatorial) | - | (2+3) coordination, centrosymmetric dimer | cdnsciencepub.com |

| [HgCl₂(C₂₆H₂₅BrN₄)]n (with benzimidazole (B57391) ligand) | Distorted Tetrahedral | Hg-N: 2.333, 2.338, Hg-Cl: 2.4424, 2.4020 | N-Hg-N: 100.59, Cl-Hg-Cl: 126.35 | Zigzag helical 1D polymer | iucr.org |

| [HgCl₂(R₃PTe)₂] (example with phosphine telluride) | Tetrahedral (in solution) | - | - | Coordination via Te | researchgate.net |

| [HgCl₂L] (L = chiral imine) | Distorted Tetrahedral | Cl-Hg-Cl: 116.0-138.3, N-Hg-N: 69.7-71.3 | - | Tendency to form dimers via Hg...Cl contacts | nih.gov |

| [HgCl{SeC₆H₄(CH₂NMe₂)-2}] | - | Se···Hg secondary interactions form 1D chain | - | 1D zig-zag polymeric chain in crystal | lew.ro |

Solution Behavior and Ligand Exchange Kinetics

In aqueous solution, this compound exhibits complex behavior beyond simple dissociation. While it is described as soluble in water, its solubility increases significantly with temperature wikipedia.orgpubpub.org. At 20 °C, the solubility is around 6%, increasing to 36% at 100 °C wikipedia.orgpubpub.org.

The dissolution of crystalline HgCl₂ involves the interaction of the linear HgCl₂ molecules with water molecules. In the solid state, each mercury atom has a coordination environment that includes two strongly bonded chloride ligands and four more distant chloride neighbors minsocam.org. Upon dissolution, the HgCl₂ molecule becomes coordinated by water molecules. Theoretical calculations suggest that in solution, the HgCl₂ unit is coordinated by at least four water molecules, with a stabilization energy comparable to that in the solid state minsocam.org. Including six water molecules in the calculation further increases the stabilization energy minsocam.org.

The behavior of this compound in solution is significantly influenced by the presence of additional chloride ions. In solutions with excess chloride, HgCl₂ can form anionic tetrahedral coordination complexes, such as [HgCl₄]²⁻ pubpub.org. This indicates that this compound acts as a Lewis acid, accepting chloride ions as ligands. The formation of such complexes is an important aspect of its solution chemistry.

Ligand exchange kinetics involving mercuric complexes, including those derived from this compound, have been studied to understand the lability of the mercury-ligand bonds. These studies often involve following the rate of exchange of a coordinated ligand with a free ligand in solution. For instance, studies on the ligand substitution reactions of mercury(II) complexes with various ligands, including halogenides, have been conducted capes.gov.broup.com.

Research has investigated the kinetics and mechanism of ligand substitution reactions of mercury(II) complexes with other ligands in the presence of halide ions, such as chloride, bromide, and iodide capes.gov.broup.com. These studies have determined rate laws and rate constants for different reaction pathways, including those involving mixed hydroxo and halogeno complexes capes.gov.broup.com. The rate constants for these pathways can be related to the electron-donating properties of the ligands involved capes.gov.broup.com.

Studies using stable isotope exchange have also provided insights into the kinetics of Hg(II) exchange between different ligands and solid phases acs.orgosti.gov. These experiments have shown that the rate of exchange can vary significantly depending on the nature of the ligand. For example, the time required to reach equilibrium for Hg(II) exchange with a carboxyl-resin varied greatly depending on whether the mercury was initially complexed with hydroxide (B78521), cysteine, or EDTA acs.org. Exchange with Hg(OH)₂ was relatively fast, while exchange with Hg(II)-cysteine and EDTA-bound Hg(II) was considerably slower acs.org. This suggests that the strength and nature of the mercury-ligand bond play a crucial role in the lability of the complex and the kinetics of ligand exchange.

While specific detailed kinetic data solely focused on the self-exchange of chloride in HgCl₂ in simple aqueous solutions is not extensively detailed in the provided search results, the broader context of ligand exchange studies with other mercury(II) complexes and the influence of chloride concentration provide a framework for understanding the dynamic nature of HgCl₂ in solution. The formation of higher chlorido complexes like [HgCl₃]⁻ and [HgCl₄]²⁻ in the presence of excess chloride implies a series of rapid equilibrium steps involving the addition and removal of chloride ligands.

Based on the available information, a simplified representation of the equilibria in aqueous solutions containing this compound and excess chloride ions can be presented:

HgCl₂(aq) + Cl⁻(aq) ⇌ [HgCl₃]⁻(aq) [HgCl₃]⁻(aq) + Cl⁻(aq) ⇌ [HgCl₄]²⁻(aq)

The kinetics of these individual steps, while not explicitly detailed with rate constants in the provided results, are generally considered to be fast for simple ligand association and dissociation reactions involving labile metal centers like Hg(II).

Catalytic Mechanisms of Mercuric Chloride

Acetylene (B1199291) Hydrochlorination Catalysis

The most significant industrial application of mercuric chloride as a catalyst is in the hydrochlorination of acetylene to produce vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). researchgate.netfossee.orgquora.com This process is typically conducted in the vapor phase within a tubular reactor packed with activated carbon pellets impregnated with this compound. fossee.org

The hydrochlorination of acetylene is a highly exothermic reaction (ΔH = -110 kJ/mol). acs.org The generally accepted mechanism involves the interaction of this compound with acetylene to form an Hg-Pi complex, which weakens the triple bond. stackexchange.com This activation facilitates the nucleophilic attack by a chloride ion on one of the carbon atoms. The subsequent steps involve the addition of a proton to complete the hydrochlorination, yielding vinyl chloride. stackexchange.com

The reaction is stereoselective, with the addition of hydrogen chloride (HCl) occurring in an anti configuration across the triple bond. acs.org Density functional theory (DFT) calculations suggest the reaction may follow an Eley–Rideal mechanism, where strong adsorption of HCl onto the catalyst surface reduces the energy barrier for the reaction. acs.org

Activated carbon is the universally employed support for the this compound catalyst in this process. mdpi.com The support plays several critical roles in the catalyst's function and stability:

Dispersion and Active Sites : The high specific surface area (≥1000 m²/g) and porous structure of activated carbon provide numerous anchoring points for this compound. heycarbons.com This allows the HgCl₂ to be highly dispersed, often as a monolayer or as nanoparticles, which maximizes the number of effective active sites available for catalysis. heycarbons.com

Stabilization : At the typical reaction temperatures of 150–180°C, this compound has a tendency to sublimate. fossee.orgheycarbons.com The strong adsorption effect of the activated carbon physically binds the HgCl₂, reducing its volatilization and loss, thereby extending the catalyst's operational life. heycarbons.com The thermal stability can be further enhanced by the synergy between surface oxygen groups and defective edge sites on the carbon, which increases the binding energy of HgCl₂. epa.gov

Protection : The activated carbon can adsorb impurities present in the reactant streams, such as sulfides or water, offering a degree of protection to the active HgCl₂ centers from poisoning. heycarbons.com

The deactivation of the HgCl₂/C catalyst is a significant issue in the industrial production of VCM. acs.org The primary mechanisms responsible for the loss of catalytic activity are:

Sublimation : The most critical cause of deactivation is the physical loss of the active component, this compound, through sublimation. cardiff.ac.uk This process becomes significant at temperatures above 140°C and increases markedly with rising temperature. acs.org The loss of HgCl₂ directly reduces the number of active sites, and the catalyst's lifetime is often directly correlated to the amount of this compound initially loaded onto the support. mdpi.comcardiff.ac.uk

Reduction of Mercury : The reduction of the active mercuric ion (Hg²⁺) to metallic mercury (Hg⁰) is another deactivation pathway. scribd.comunimi.it Acetylene itself has reducing properties and can contribute to this process, leading to the formation of inactive metallic mercury. mdpi.com

Coke Deposition : At lower reaction temperatures (60-100°C), the formation of carbonaceous deposits, or coke, on the catalyst surface can be a major deactivation pathway. unimi.it These deposits can block the pores of the activated carbon and cover the active HgCl₂ sites, preventing reactants from accessing them.

Table 1: Summary of Deactivation Mechanisms for HgCl₂/C Catalyst

| Deactivation Mechanism | Description | Influencing Factors |

|---|---|---|

| Sublimation | Physical loss of HgCl₂ from the carbon support due to volatilization. fossee.orgcardiff.ac.uk | High reaction temperatures (>140°C), gas flow rate. acs.org |

| Reduction | Chemical reduction of active Hg²⁺ species to inactive metallic Hg⁰. scribd.comunimi.it | Presence of reducing agents like acetylene, reaction temperature. mdpi.com |

| Coke Deposition | Formation of carbonaceous deposits on the catalyst surface, blocking active sites. unimi.it | Lower reaction temperatures, reactant impurities. |

Other Industrial Catalytic Applications

This compound and other mercury salts are effective catalysts for the hydration of acetylene to produce acetaldehyde. asoshiranui.netacs.org This reaction, historically known as the Kucherov reaction, was a cornerstone of industrial chemistry for producing acetaldehyde before being largely supplanted by olefin-based processes. acs.orgacs.org

In this process, a mercury salt, often mercuric sulfate (B86663) in an acidic solution, catalyzes the addition of a water molecule across the triple bond of acetylene. asoshiranui.net This initially forms an unstable vinyl alcohol intermediate, which rapidly tautomerizes to the more stable acetaldehyde. acs.orgresearchgate.net A significant drawback of this catalytic system is its deactivation through the reduction of the mercury salt to metallic mercury. asoshiranui.net

Fundamental Influences on Catalytic Activity

Several fundamental factors influence the catalytic activity and stability of this compound in acetylene hydrochlorination:

Temperature : Temperature is a critical parameter. The reaction rate increases with temperature, but so does the rate of catalyst deactivation due to HgCl₂ sublimation. acs.org Industrial processes operate in a controlled range, typically 100-180°C, to balance activity and catalyst lifetime. heycarbons.com Hot spots in the reactor bed can accelerate deactivation. acs.org

Reactant Ratio : The molar ratio of acetylene to hydrogen chloride can influence the rate of catalyst deactivation. bohrium.com

Catalyst Support Properties : The physical and chemical properties of the activated carbon support are crucial. High surface area, optimal pore distribution, and surface chemistry that promotes strong binding with HgCl₂ are all essential for a highly active and stable catalyst. heycarbons.comepa.govcardiff.ac.uk

Table 2: Typical Industrial Reaction Conditions for Acetylene Hydrochlorination

| Parameter | Value/Range | Reference(s) |

|---|---|---|

| Catalyst | This compound on activated carbon | acs.orgheycarbons.com |

| Reaction Temperature | 100–180°C | heycarbons.com |

| Pressure | 100–200 kPa (approx. 1-2 atm) | acs.org |

| Reactant Ratio (C₂H₂:HCl) | 1:1.05–1.10 | heycarbons.com |

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | HgCl₂ |

| Acetylene | C₂H₂ |

| Hydrogen chloride | HCl |

| Vinyl chloride | C₂H₃Cl |

| Acetaldehyde | CH₃CHO |

| Mercuric sulfate | HgSO₄ |

| Vinyl alcohol | C₂H₄O |

| Water | H₂O |

| Bismuth chloride | BiCl₃ |

| Cerium chloride | CeCl₃ |

| Barium chloride | BaCl₂ |

| Copper chloride | CuCl₂ |

| Potassium chloride | KCl |

| Phosphoric acid | H₃PO₄ |

| Zinc chloride | ZnCl₂ |

| Cuprous chloride | CuCl |

| Nitric acid | HNO₃ |

| Iron(III) sulfate | Fe₂(SO₄)₃ |

| Iron(II) sulfate | FeSO₄ |

Impact of Electron Affinity of Metal Cations

The catalytic activity of metal chlorides, including this compound, in certain reactions has been correlated with the electron affinity of the metal cations. mdpi.comrsc.org In the context of acetylene hydrochlorination, the catalytic activity of a series of metal chlorides supported on activated carbon was observed to increase with the increasing electron affinity of the corresponding metal cations. mdpi.comresearchgate.net

Role of Reaction Temperature and Flue Gas Components in Mercury Oxidation

The oxidation of elemental mercury in flue gas is a complex process significantly influenced by the reaction temperature and the presence of various gaseous components. tandfonline.com this compound is a key product of this oxidation, and its formation is dependent on these operational parameters. nih.gov

Hydrogen chloride (HCl) and chlorine (Cl₂) are crucial for the oxidation of elemental mercury to this compound. nih.govnih.gov The presence of HCl enhances the removal of elemental mercury, with the process being more effective at higher temperatures. sjtu.edu.cn For instance, over a Mn/γ-Al₂O₃ catalyst, the removal of Hg⁰ via catalytic oxidation with 20 ppm HCl increased from 73% at 423 K to 84% at 523 K. sjtu.edu.cn

The concentration of these chlorine-containing species directly impacts the rate of mercury oxidation. Cl atoms and Cl₂ molecules play a significant role in the conversion of Hg⁰ to HgCl₂. nih.gov The reaction pathway involves the initial oxidation of Hg⁰ to HgCl, which then reacts with Cl₂, Cl, or HOCl to form the stable HgCl₂ product.

Other components of flue gas, such as nitric oxide (NO) and sulfur dioxide (SO₂), also affect the mercury oxidation process, often in a complex and sometimes inhibitory manner. sjtu.edu.cnnih.gov

Nitric Oxide (NO): The presence of NO can have an inhibitory effect on mercury oxidation under certain conditions. nih.gov For example, in a dielectric barrier discharge process, NO was found to act as a scavenger for O and O₃, which are important for the formation of reactive chlorine species that oxidize mercury. nih.gov However, in other catalytic systems, the effect of NO has been observed to be insignificant. sjtu.edu.cn Some studies have also shown that NO can promote the reduction of oxidized mercury (Hg²⁺) back to its elemental form, particularly in the presence of water. nih.gov

Sulfur Dioxide (SO₂): SO₂ generally exhibits a significant inhibitory effect on the catalytic oxidation of elemental mercury, especially at lower temperatures. sjtu.edu.cn On a Mn/γ-Al₂O₃ catalyst at 423 K, the presence of 500 ppm SO₂ caused the Hg⁰ oxidation efficiency to decrease from approximately 73% to 48%. sjtu.edu.cn This inhibition is attributed to the reaction of SO₂ with oxygen on the catalyst surface to form species like SO₄²⁻ or HSO₄⁻, which are inert for mercury oxidation and can block active sites. researchgate.net Similar to NO, SO₂ has also been shown to promote the homogeneous reduction of Hg²⁺ to Hg⁰ in the presence of water. nih.gov

Interactive Data Table: Effect of Flue Gas Components on Hg⁰ Oxidation Efficiency

| Catalyst | Temperature (K) | HCl (ppm) | SO₂ (ppm) | NO (ppm) | Hg⁰ Oxidation Efficiency (%) |

| Mn/γ-Al₂O₃ | 423 | 20 | 0 | 0 | 73 |

| Mn/γ-Al₂O₃ | 523 | 20 | 0 | 0 | 84 |

| Mn/γ-Al₂O₃ | 423 | 20 | 500 | 0 | 48 |

| Mn/γ-Al₂O₃ | 573 | 20 | 500 | 0 | 78 |

| Mo(0.03)-Mn/γ-Al₂O₃ | 423 | 20 | 500 | 0 | >95 |

| La₂O₃/Fe₂O₃ | 623 | - | - | Present | Inhibition Observed |

| La₂O₃/Fe₂O₃ | 623 | - | Present | - | Inhibition Observed |

Environmental Speciation, Transformation, and Mobility of Mercuric Chloride

Occurrence and Distribution in Contaminated Environments

Mercuric chloride contamination is often localized around specific industrial and historical activities, leading to high concentrations in associated soils, aquifers, and atmospheric deposits.

Historically, this compound was used extensively as a wood preservative to prevent decay in wooden poles, leading to significant contamination of soil and aquifer systems at these sites. nih.govresearchgate.net Industrial discharges from facilities such as chlor-alkali plants, which used this compound as a catalyst in polyvinyl-chloride (PVC) production, have also resulted in severe environmental contamination. nih.gov

At former wood impregnation sites, soils can contain exceptionally high levels of mercury, with concentrations reaching up to 11,000 mg Hg/kg. nih.govresearchgate.net This contamination can leach into underlying aquifers, creating plumes of dissolved mercury. For instance, at one such site, mercury concentrations in groundwater were observed to decrease from 230 µg/L near the source to 0.5 µg/L over a distance of 1.3 km. nih.govresearchgate.net The contamination often extends to secondary sources, such as river sediments and groundwater, particularly where industrial practices led to widespread pollution. Older wood preserver sites frequently exhibit widespread contamination of soil, sediment, and sludge from various operational leaks, storage, and waste treatment processes. clu-in.org

Table 1: Mercury Concentrations at a Former Wood Impregnation Site

| Environmental Compartment | Maximum Mercury Concentration |

|---|---|

| Soil | 11,000 mg/kg |

| Groundwater (near source) | 230 µg/L |

| Groundwater (1.3 km downstream) | 0.5 µg/L |

Data sourced from studies of a former wood treatment facility. nih.govresearchgate.net

Mercury compounds, including those derived from this compound, can be transported globally through the atmosphere. dovepress.com Industrial activities, such as coal combustion and waste incineration, release mercury into the air. wisc.edu While elemental mercury is the dominant form in the atmosphere due to its longer residence time, oxidized inorganic species, such as this compound, are more reactive and water-soluble. wisc.edupublications.gc.ca

These reactive forms are deposited onto land and water surfaces through wet deposition (rain and snow) and dry deposition (particles and gas). wisc.edunih.gov Forested areas can act as significant sinks for atmospheric mercury. columbia.edu Gaseous elemental mercury (GEM) can be taken up by vegetation, and this deposition pathway can be substantially greater than wet deposition or litterfall deposition. columbia.edu Once deposited, this inorganic mercury can contaminate soils and be mobilized into watersheds through runoff. nih.govcolumbia.edu An estimated 95% of anthropogenic mercury deposited in Canada, for example, originates from foreign sources, highlighting the scale of long-distance atmospheric transport. publications.gc.ca

Speciation Dynamics in Environmental Compartments

The chemical form, or speciation, of mercury is critical as it determines its mobility, toxicity, and bioavailability. This compound undergoes significant speciation changes in soils and aquatic systems.

In contaminated soils, the majority of mercury from this compound is often found as matrix-bound HgCl₂. nih.govresearchgate.net Sequential extraction procedures, which use a series of increasingly strong solvents, help to classify mercury compounds into different mobility classes. clu-in.org this compound is considered more mobile and toxic than other forms like mercuric sulfide (HgS). clu-in.orgnih.gov

At industrial sites like chlor-alkali plants, legacy mercury contamination in surface soils is primarily bound to organic matter or minerals. nih.gov In soils with low organic carbon content, this compound may be the dominant species. nih.gov Over time, even spills of elemental mercury can transform and become predominantly associated with soil organic matter. researchgate.net The specific association depends on the soil's composition; for instance, at one contaminated site, an estimated 12% of the total mercury was identified as this compound. data.gov

In groundwater and soil porewater, a significant portion of soluble mercury originating from HgCl₂ contamination exists as easily reducible, inorganic ionic species. nih.govresearchgate.net Studies at a former wood treatment site revealed that an average of 84% of the soluble mercury in groundwater and soil solutions was in this inorganic form, predominantly as HgCl₂. nih.govresearchgate.net

However, as the groundwater flows away from the contamination source, the proportion of complex-bound mercury tends to increase. nih.govresearchgate.net This transformation involves inorganic HgCl₂ forming complexes with other dissolved ligands. The presence of high chloride concentrations, from sources like road salt, can also influence mercury's mobility in groundwater by forming soluble chloro-complexes (e.g., HgCl₃⁻ and HgCl₄²⁻). nih.govsewrpc.org Acid-labile mercury, which includes reactive species like this compound, is considered more mobile in aquatic environments. battelle.org

Table 2: Aqueous Speciation of Mercury in Contaminated Groundwater

| Mercury Species | Proportion of Soluble Hg | Notes |

|---|---|---|

| Ionic/Reactive Hg (mostly HgCl₂) | Average of 84% | Predominant near the contamination source. nih.govresearchgate.net |

A key transformation process in aquifers contaminated with this compound is the reduction of the mercuric ion (Hg²⁺) to volatile elemental mercury (Hg⁰). nih.govresearchgate.net The frequent detection of Hg⁰ in contaminated aquifers suggests that this conversion is an important process. nih.govresearchgate.net The formation and subsequent degassing of elemental mercury can significantly lower the concentration of dissolved mercury in the groundwater, acting as a natural attenuation mechanism alongside dilution. nih.govresearchgate.net

This reduction of Hg²⁺ to Hg⁰ can be driven by various biotic and abiotic processes within the aquifer system. researchgate.net The presence of Hg⁰ is considered semi-mobile and less toxic than the more soluble inorganic forms like this compound. battelle.org The interconversion between these species is a critical factor in the long-term fate and transport of mercury contamination in subsurface environments.

Formation of Other Inorganic Mercury Salts and Minerals (e.g., HgO, HgS)

Once released into soils or aquatic systems, the mercuric ion (Hg²⁺) from this compound readily reacts to form other, often less soluble, inorganic compounds. ugent.be The specific mineral forms that arise are highly dependent on the local geochemical conditions.

In the presence of sulfide ions (S²⁻), which are common in anoxic (oxygen-depleted) environments like sediments, Hg²⁺ is rapidly converted into mercuric sulfide (HgS). epa.govmdpi.com This compound is one of the most insoluble substances known, and its formation effectively sequesters mercury from the mobile phase, reducing its immediate bioavailability. epa.gov The reaction can be summarized as:

HgCl₂(aq) + S²⁻(aq) → HgS(s) + 2Cl⁻(aq)

Recent research has also shown that mercuric sulfide can form even in oxic (oxygenated) environments through a different pathway. usgs.gov When mercury is bound to thiol groups within natural organic matter, it can undergo a process of polymerization to form mercury-sulfur clusters and eventually nanoparticulate mercury sulfide, without the need for free biogenic sulfide. usgs.govacs.org

Under alkaline conditions (high pH), this compound can precipitate as mercuric oxide (HgO). This transformation occurs when mercuric salts in solution react with caustic alkalis. nih.gov While less common as a primary sequestration mineral compared to HgS in many natural environments, the formation of HgO represents another pathway for the conversion of soluble this compound into a solid mineral phase. ugent.be

Factors Governing Environmental Fate

The ultimate environmental fate of this compound is not determined by a single factor but by a web of interconnected environmental variables. These include the geological and hydrological setting, prevailing climate, soil characteristics, and fundamental geochemical parameters like pH and redox potential. researchgate.net

Geological and Hydrological Controls

The movement of water through the landscape is a primary driver of this compound transport. Hydrological factors dictate whether the compound is carried in dissolved form in surface runoff and groundwater or adsorbed to suspended particles in rivers and streams. epa.govrsc.org In river-reservoir systems, for instance, high-flow events can increase the transport of mercury bound to suspended solids originating from the watershed. rsc.org Conversely, during periods of low flow, reservoirs can become stratified, creating conditions that alter mercury's chemical form. rsc.org

Geological characteristics determine the pathways for this water movement. The permeability of soils and underlying rock dictates the rate of infiltration and potential for groundwater contamination. acs.orgresearchgate.net In areas with shallow soils and impermeable bedrock, mercury deposited on the surface is more likely to migrate downwards and intersect with hydrological flow paths, eventually entering groundwater and surface water bodies. acs.org

Climatic Influences

Climate plays a significant role in the environmental fate of mercury. An increase in ambient temperature, a key feature of global climate change, can enhance the rate of chemical volatilization. nih.gov For mercury, this can mean an increased rate of reduction from the mercuric (Hg²⁺) state to the more volatile elemental mercury (Hg⁰) form, which can then be released from soil or water into the atmosphere. pnas.org Studies have also shown that rising water temperatures can increase the rate of mercury absorption by aquatic organisms. nih.gov

Precipitation patterns are another critical climatic factor. Rainfall events can mobilize mercury from soils, driving the flux of gaseous elemental mercury into the atmosphere and transporting dissolved and particulate-bound mercury into aquatic systems via runoff. researchgate.netepa.gov

Soil Properties and Composition (e.g., Organic Carbon, Clays, Oxidized Minerals, Reduced Elements)

The interaction between this compound and soil constituents is a critical control on its mobility and transformation. A complex array of interdependent factors, including organic matter content, clay mineralogy, the presence of metal oxides, and reduced elements like sulfur, collectively determine the speciation of mercury in the soil environment. ugent.beresearchgate.net

Organic Carbon: Soil organic matter, particularly dissolved organic matter (DOM), plays a dual role. It can form exceptionally strong complexes with Hg²⁺, primarily through binding with reduced sulfur or thiol functional groups. nih.gov This complexation can reduce the availability of mercury for other reactions. nih.gov However, at low concentrations, organic matter can also act as a reducing agent, converting Hg²⁺ to Hg⁰. nih.gov The strong correlation between mercury and organic carbon content in soils underscores the importance of this interaction. researchgate.net

Clays and Oxidized Minerals: Clay minerals and oxidized minerals, such as iron (Fe) and manganese (Mn) oxides, provide surfaces for the adsorption of Hg²⁺. While this binding is generally considered less significant than complexation with organic matter and sulfides, it still contributes to the retention of mercury in the soil matrix. pjoes.com

Reduced Elements: The presence of reduced elements, especially sulfide (S²⁻), is a dominant factor in mercury sequestration. As noted previously, sulfide readily reacts with Hg²⁺ to form highly insoluble mercuric sulfide (HgS), effectively immobilizing the mercury. ugent.beresearchgate.net

Table 1: Influence of Soil Properties on this compound Fate

| Soil Component | Primary Interaction with Mercuric Ion (Hg²⁺) | Impact on Mobility |

|---|---|---|

| Organic Carbon (Humic/Fulvic Acids) | Strong complexation (especially with thiol groups); reduction to Hg⁰ at low concentrations. nih.gov | Generally decreases mobility through binding. |

| Clay Minerals | Adsorption onto mineral surfaces. pjoes.com | Decreases mobility. |

| Oxidized Minerals (e.g., Fe/Mn Oxides) | Adsorption onto oxide surfaces. pjoes.com | Decreases mobility. |

| Reduced Elements (e.g., Sulfide, S²⁻) | Precipitation as highly insoluble mercuric sulfide (HgS). epa.gov | Strongly decreases mobility and bioavailability. |

pH and Redox Conditions

The pH (acidity or alkalinity) and redox (reduction-oxidation) potential of the soil and water are master variables that control mercury speciation and transformation. ugent.beresearchgate.net

The pH influences the surface charge of soil minerals and organic matter, thereby affecting the adsorption of Hg²⁺. pjoes.com For example, the adsorption of Hg²⁺ onto some soils has been observed to increase as pH rises from acidic toward neutral conditions. pjoes.com Furthermore, pH can influence the equilibrium between different mercury species. copernicus.org

Redox conditions, which describe the availability of oxygen, are arguably the most critical factor.

Oxic (Oxidizing) Conditions: In oxygen-rich environments, mercury tends to exist in its oxidized mercuric (Hg²⁺) state, where it is available to bind with chlorides, hydroxides, or organic matter.

Anoxic (Reducing) Conditions: In oxygen-poor environments, such as saturated sediments, Hg²⁺ is readily reduced to elemental Hg⁰ or precipitates as HgS. mdpi.com These anoxic zones are also hotspots for the microbial conversion of inorganic mercury to the highly toxic methylmercury (B97897). rsc.orgnih.gov The redox state of dissolved organic matter itself is a critical factor, with reduced organic matter showing a strong ability to interact with and transform mercury species. nih.gov

Table 2: Influence of pH and Redox Conditions on this compound Transformation

| Condition | Primary Processes | Resulting Mercury Species |

|---|---|---|

| Acidic pH | Can increase the mobility of some mercury species; favors methylation in some systems. pjoes.com | Soluble Hg²⁺ complexes, Methylmercury. |

| Alkaline pH | Can promote adsorption; potential for precipitation as HgO. nih.govpjoes.com | Adsorbed Hg²⁺, Mercuric Oxide (HgO). |

| Oxidizing (Oxic) Redox | Hg remains in the Hg²⁺ state. | HgCl₂, Hg-organic complexes. |

| Reducing (Anoxic) Redox | Reduction of Hg²⁺; precipitation with sulfide; methylation. mdpi.comnih.gov | Elemental Mercury (Hg⁰), Mercuric Sulfide (HgS), Methylmercury. |

Mobility and Transport Mechanisms

This compound's high solubility in water means it has the potential for significant mobility. However, its strong tendency to interact with environmental matrices complicates its transport. The primary mechanisms of mobility include transport in the dissolved phase, transport via adsorption to particles, and atmospheric transport following transformation.

Dissolved Phase Transport: In its initial form, HgCl₂ can be transported readily with the movement of surface water and groundwater. nih.govresearchgate.net This is particularly relevant at contaminated sites where concentrations are high. As the plume of contamination moves, the dissolved mercury can transform, with the proportion of complex-bound mercury often increasing with distance from the source. nih.govresearchgate.net

Particulate Transport: Mercuric ions adhere strongly to soil and sediment particulates, including clays and organic matter. epa.gov Therefore, a significant transport mechanism is the erosion of these particles and their movement in suspension in rivers, streams, and runoff. epa.gov The ultimate deposition of these sediments can create mercury-enriched zones far from the original source.

Volatilization: Although this compound itself is not highly volatile at ambient temperatures, its transformation to elemental mercury (Hg⁰) creates a pathway for atmospheric transport. nih.gov The reduction of Hg²⁺ to Hg⁰ can be driven by abiotic factors (e.g., reaction with organic matter) or biotic processes. nih.gov Once in the gaseous state, Hg⁰ can be transported long distances in the atmosphere before being redeposited. ugent.be The degassing of Hg⁰ from contaminated aquifers is also a recognized process that can lower mercury concentrations in groundwater. nih.govresearchgate.net

Leaching into Surface Water and Groundwater

Due to its high solubility in water, this compound poses a significant threat of leaching from contaminated soils and waste materials into surface water and groundwater. nih.govnj.gov Industrial sites, such as those formerly used for wood impregnation where this compound was used as a biocide, are major sources of this contamination. nih.govnih.govwikipedia.org Studies of such sites have revealed mercury concentrations in groundwater decreasing from as high as 230 µg/L near the source to 0.5 µg/L over a distance of 1.3 km. nih.gov

The mobility of this compound in the subsurface is influenced by several factors:

Soil Composition: The presence of organic matter and clay minerals can reduce mercury mobility through adsorption. nih.govresearchgate.net However, in soils with low organic content, the potential for leaching is significantly higher. nih.gov

pH: While pH can influence mercury adsorption, high chloride concentrations can lead to the formation of mobile mercury-chloride complexes, even at low pH. researchgate.net

Chloride Concentration: Elevated chloride levels in soil and groundwater can enhance the mobilization of mercury by forming various soluble chloro-complexes. researchgate.netaimspress.comepa.gov

The high mobility of a significant fraction of mercury (3-26%) in contaminated soils suggests that even with low seepage fluxes, a continuous release of mercury into groundwater can persist for centuries, necessitating long-term monitoring and remediation efforts. nih.gov

Factors Affecting this compound Leaching

| Factor | Influence on Leaching | Governing Process |

|---|---|---|

| High Water Solubility | Increases | Facilitates dissolution and transport in water. nih.gov |

| Soil Organic Matter | Decreases | Adsorption of mercury species. nih.govresearchgate.net |

| Clay Content | Decreases | Adsorption onto mineral surfaces. |

| High Chloride Concentration | Increases | Formation of soluble mercury-chloride complexes. researchgate.netaimspress.comepa.gov |

| Low pH | Can Increase | In conjunction with high chloride, promotes mobile complexes. researchgate.net |

Degassing and Volatilization from Aqueous Systems

Once in an aqueous environment, this compound can undergo transformation processes that lead to its volatilization. A key pathway is the reduction of the mercuric ion (Hg²⁺) to elemental mercury (Hg⁰), which is volatile and can be released into the atmosphere. osti.govepa.gov This reduction can be both an abiotic and a biotic process. osti.gov

Bacterial activity has been identified as a significant contributor to the volatilization of mercury from solutions containing this compound. nih.govnih.gov Certain microorganisms can enzymatically reduce Hg²⁺ to Hg⁰, which then degasses from the water. nih.govnih.gov The rates of this bacterially-mediated volatilization can be variable and may be preceded by a lag period. nih.govnih.gov

Abiotic reduction of mercuric ions can also account for a substantial portion of elemental mercury volatilization from water, with studies showing it responsible for 10% to 70% of the process in some contaminated stream water samples. osti.gov The frequent detection of elemental mercury in aquifers contaminated with this compound suggests that its formation and subsequent degassing is a crucial process that can reduce mercury concentrations in groundwater. nih.gov

Role of Nano-sized Mercury Particles and Soluble Complexes in Mobility

In aqueous solutions, particularly those with high chloride concentrations, this compound can form a variety of soluble complexes. These complexes, such as HgCl₃⁻ and HgCl₄²⁻, are highly mobile and can significantly enhance the transport of mercury in surface water and groundwater. aimspress.comnih.gov The formation of these chloro-complexes is a key reason for the increased mobilization of mercury in estuarine and marine environments where salinity and, consequently, chloride concentrations are high. epa.gov The diffusion of neutral mercury-chloride complexes across cell membranes is also a proposed mechanism for mercury uptake by bacteria. si.edu

Common Soluble Mercury-Chloride Complexes

| Complex Ion | Formula | Significance |

|---|---|---|

| Trichloromercurate(II) | [HgCl₃]⁻ | Increases mercury solubility and mobility in chloride-rich waters. nih.gov |

| Tetrachloromercurate(II) | [HgCl₄]²⁻ | Dominant species in highly saline environments, enhancing mercury transport. nih.gov |

| Neutral Dichloro-Complex | HgCl₂ (aq) | A predominant form in many surface waters that can diffuse across biological membranes. epa.govsi.edu |

Implications for Continuous Release and Long-Term Remediation Strategies

The environmental behavior of this compound, characterized by its high solubility, mobility, and potential for transformation, has significant implications for the long-term management of contaminated sites. The persistence of mobile mercury species in soil and groundwater can lead to a continuous, low-level release of mercury into the wider environment over extended periods. nih.gov This ongoing flux of contamination poses a long-term risk to ecosystems and human health. nih.gov